6-methylpyrazine-2-sulfonyl fluoride
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Overview
Description
6-Methylpyrazine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O2S and a molecular weight of 176.17 g/mol . It is a sulfonyl fluoride derivative, which is a class of compounds known for their stability and reactivity. Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Preparation Methods
The synthesis of 6-methylpyrazine-2-sulfonyl fluoride can be achieved through various methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .
Chemical Reactions Analysis
6-Methylpyrazine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl fluorides.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include sulfuryl fluoride gas, electrophilic fluorinating agents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Methylpyrazine-2-sulfonyl fluoride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-methylpyrazine-2-sulfonyl fluoride involves its reactivity as a sulfonyl fluoride. It can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and other biological targets . This reactivity is harnessed in various applications, including drug discovery and chemical biology.
Comparison with Similar Compounds
6-Methylpyrazine-2-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Sulfuryl fluoride (SO2F2): Used as a reagent in organic synthesis and as a fumigant.
Thionyl tetrafluoride (SOF4): Utilized in the synthesis of various functionalized sulfonyl fluorides.
Amino-oxetanes: These compounds are explored as bioisosteres for benzamides and have applications in medicinal chemistry. The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
2624137-30-8 |
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Molecular Formula |
C5H5FN2O2S |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-methylpyrazine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H5FN2O2S/c1-4-2-7-3-5(8-4)11(6,9)10/h2-3H,1H3 |
InChI Key |
YHBFCEFFBYOXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
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